Butoxyacetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butoxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-8-6-4-7/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLPGIHCAYAYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183281 | |
| Record name | n-Butoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29043-89-8 | |
| Record name | Butoxyacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29043-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butoxyacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Butoxyacetaldehyde
De Novo Synthesis Routes for Butoxyacetaldehyde
The de novo synthesis of this compound involves creating the molecule from basic, often commercially available, precursors. The design of these synthetic routes is crucial for ensuring efficiency, yield, and purity of the final product.
Precursor Selection and Reaction Pathway Design
The selection of precursors is a critical first step in the synthesis of this compound. A common strategy involves the reaction of an alcohol with an ethylene (B1197577) oxide derivative. One documented pathway is the reaction of 2-ethylhexanol with ethylene oxide, often facilitated by a catalyst such as montmorillonite (B579905) or hydrotalcite. ufl.edu This approach is a specific example of the broader Williamson ether synthesis, a foundational method for forming ethers, followed by oxidation to the aldehyde.
Another fundamental approach works backward from the target molecule, a process known as retrosynthetic analysis. numberanalytics.comlibretexts.org For this compound (CCCCOCC=O), this would involve disconnecting the ether linkage or the aldehyde group to identify simpler starting materials.
Possible Retrosynthetic Pathways:
Ether Bond Disconnection: This suggests a reaction between a butoxide source (from butanol) and a two-carbon electrophile containing a protected aldehyde, such as 2-haloacetaldehyde or a derivative.
C-C Bond Disconnection (Aldehyde Formation): This might involve the oxidation of the corresponding alcohol, 2-butoxyethanol (B58217). This precursor, in turn, can be synthesized from butanol and ethylene oxide.
The design of the reaction pathway focuses on creating key chemical bonds sequentially. sigmaaldrich.com For this compound, the primary transformations would be the formation of the ether linkage and the generation of the aldehyde functional group. savemyexams.com
Optimization of Synthetic Conditions for Yield and Purity
Optimizing synthetic conditions is essential for maximizing the yield and purity of this compound while minimizing costs and waste. scholasticahq.com Key parameters that are typically adjusted include temperature, pressure, solvent, and catalyst concentration. numberanalytics.comarborpharmchem.com
The goal is to find a set of conditions where the desired reaction proceeds at a high rate while side reactions, such as over-oxidation to butoxyacetic acid or decomposition, are suppressed. google.com For instance, in distillation-based purification, maintaining a specific temperature and reduced pressure can be critical to prevent thermal decomposition of the target aldehyde. google.com
Table 1: Key Parameters for Synthesis Optimization
| Parameter | Objective | Common Issues |
| Temperature | Maximize reaction rate for the desired product. | Side reactions, decomposition of product, increased energy cost. numberanalytics.com |
| Pressure | Control reaction equilibrium, especially for gas-phase reactants. | Can affect reaction kinetics and equipment requirements. numberanalytics.com |
| Catalyst | Increase reaction rate and selectivity. | Catalyst poisoning, cost, separation from the reaction mixture. arborpharmchem.com |
| Solvent | Solubilize reactants and facilitate the reaction. | Compatibility with reagents, environmental impact, difficulty in removal. numberanalytics.com |
| Reaction Time | Ensure complete conversion of starting materials. | Formation of by-products from prolonged reaction times. sigmaaldrich.com |
Derivatization and Analog Development Strategies
This compound serves as a scaffold for creating a variety of derivatives and analogs. These modifications are aimed at generating new molecules with specific chemical properties.
Synthesis of this compound Acetals and Related Alkoxyaldehydes
One of the most common derivatizations of aldehydes is their conversion to acetals. This reaction is important for installing protecting groups in multi-step syntheses. ucalgary.ca The synthesis of a this compound acetal (B89532), such as this compound diethyl acetal, involves reacting this compound with an excess of an alcohol (e.g., ethanol) in the presence of an acid catalyst. ucalgary.cagoogle.comyoutube.com
The reaction proceeds through a two-step mechanism:
Hemiacetal Formation: Nucleophilic addition of one molecule of alcohol to the protonated carbonyl group of this compound. ucalgary.ca
Acetal Formation: Substitution of the hemiacetal's hydroxyl group with a second molecule of alcohol. ucalgary.ca
To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture as it forms. ucalgary.cayoutube.com Cyclic acetals can also be formed by using diols like ethylene glycol or 1,3-propanediol. ucalgary.ca While most acetalizations occur under acidic conditions, protocols for their synthesis under basic conditions have also been developed, which is useful when acid-sensitive functional groups are present elsewhere in the molecule. rsc.org
The development of related alkoxyaldehydes, such as 2-ethoxy-2-methylpropanal (B2644998) and 2-methoxy-2-methylpropanal, follows similar synthetic principles, often starting from different alcohol and carbonyl precursors. researchgate.net
Stereoselective Approaches in Derivative Synthesis
When synthesizing derivatives of this compound that contain chiral centers, controlling the three-dimensional arrangement of atoms (stereochemistry) is often crucial. Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities. nih.gov
For instance, if a derivative of this compound were to undergo a reaction creating a new stereocenter, such as an aldol (B89426) addition or a reduction, chiral catalysts or auxiliaries would be employed to influence the stereochemical outcome. Methodologies for stereoselective synthesis are highly diverse and include:
Catalytic Asymmetric Synthesis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer. Photoredox catalysis, for example, has been used for the stereoselective synthesis of unnatural α-amino acid derivatives. rsc.org Similarly, photocatalytic methods can achieve selective isomerization of alkenes. rsc.org
Substrate-Controlled Synthesis: Utilizing an existing chiral center in the starting material to direct the stereochemistry of a new center. This is a common strategy in the synthesis of complex natural products. nih.gov
Auxiliary-Based Methods: Temporarily attaching a chiral group (an auxiliary) to the starting material to direct a stereoselective reaction. The auxiliary is removed after the desired stereochemistry is set.
These advanced strategies allow for the precise construction of complex molecules where specific stereoisomers are required. thieme.de
Catalytic Systems for this compound Generation and Reaction
Catalysts are fundamental to the synthesis and subsequent reactions of this compound, as they accelerate reaction rates and improve selectivity. arborpharmchem.com The choice of catalyst depends on the specific transformation being performed.
For the generation of this compound, oxidation catalysts are key. The synthesis often involves the oxidation of 2-butoxyethanol. This can be achieved using a variety of catalytic systems, often involving transition metals.
For reactions involving this compound, such as its conversion to higher-value chemicals, different catalytic systems are employed. For example, in the Guerbet reaction, which converts alcohols to longer-chain alcohols, the intermediate aldehyde (like this compound) undergoes condensation. This process requires catalysts with both acidic and basic sites, as well as redox functionality. mdpi.com Mixed metal oxides, such as those derived from hydrotalcite, are often used for this purpose. mdpi.com
Recent advances have focused on developing heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). google.com These are industrially advantageous because they are easily separated from the product. google.com Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis, offering alternative, often milder, reaction pathways. google.comsioc-journal.cn
Table 2: Examples of Catalytic Systems in Related Aldehyde/Alcohol Transformations
| Reaction Type | Catalyst System Example | Function |
| Ethanol (B145695) to Butadiene (involves aldehyde intermediates) | CuO/La₂O₃/ZrO₂/SiO₂ | Polyfunctional catalyst with sites for dehydrogenation, condensation, and dehydration. academie-sciences.fr |
| Guerbet Reaction (e.g., Ethanol to Butanol) | Anionic ruthenium complexes with benzoquinone co-catalyst | Cooperative system for alcohol homologation, proceeding through an aldehyde intermediate. unibo.it |
| Acetaldehyde (B116499) Removal (Oxidation) | Mn-Co/HZSM-5 with non-thermal plasma | Promotes the oxidation of the aldehyde. core.ac.uk |
| Olefin Cleavage to Aldehydes | TiO₂ photocatalyst | Heterogeneous system for generating carbonyl compounds under mild conditions. google.com |
Acid-Catalyzed Transformations
Acid catalysis plays a fundamental role in activating the carbonyl group of this compound, rendering it more electrophilic and susceptible to nucleophilic attack. This activation is central to several key transformations.
One of the most common acid-catalyzed reactions for aldehydes is acetal formation . In this reversible reaction, this compound reacts with two equivalents of an alcohol in the presence of a catalytic amount of acid to form a butoxyacetal. This process is essential for creating protecting groups for aldehydes during multi-step syntheses, as acetals are stable under basic and neutral conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. fiveable.melibretexts.org The general mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. fiveable.meucalgary.ca A molecule of alcohol then attacks this carbon, leading to a tetrahedral intermediate known as a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal forms a good leaving group (water), which departs to yield a resonance-stabilized carbocation. libretexts.org A second molecule of alcohol attacks this cation, and subsequent deprotonation regenerates the acid catalyst and yields the final acetal product. ucalgary.ca
Commonly used catalysts for this transformation include mineral acids such as phosphoric acid and sulfuric acid, as well as solid acid catalysts like acidic ion-exchange resins. google.comkoreascience.kr The use of heterogeneous catalysts like ion-exchange resins can simplify product purification. koreascience.kr To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture as it forms. ucalgary.ca
Another documented acid-catalyzed transformation involving this compound is its reaction with oxalic acid. ontosight.ai This reaction is a pathway for the synthesis of 3-Butoxy-2-oxobutyraldehyde, a more complex chemical intermediate. ontosight.ai Oxalic acid, a dicarboxylic acid, can act as a catalyst in various organic reactions, including dehydrations and condensations. acs.orgmdpi.comrsc.org
Table 1: Examples of Acid-Catalyzed Transformations of Aldehydes
| Reaction | Substrate(s) | Catalyst Type | Product | Significance | Reference(s) |
| Acetal Formation | This compound, Alcohol (e.g., Ethanol) | Mineral Acid (H₂SO₄, H₃PO₄), Solid Acid Resin | Butoxyacetal | Protection of the aldehyde functional group. | fiveable.melibretexts.orgucalgary.cagoogle.com |
| Condensation | This compound, Oxalic Acid | Carboxylic Acid (Oxalic Acid) | 3-Butoxy-2-oxobutyraldehyde | Synthesis of functionalized chemical intermediates. | ontosight.ai |
Transition Metal and Organocatalysis in Aldehyde Chemistry
Modern synthetic chemistry heavily relies on transition metal and organocatalysis to achieve high selectivity and efficiency. This compound, as a simple aliphatic aldehyde, is a relevant substrate for these advanced catalytic systems.
Transition Metal and Related Catalysis
The controlled oxidation of the parent alcohol, 2-butoxyethanol, is a primary route to this compound. This transformation often employs catalytic methods to ensure high yield and prevent over-oxidation to the corresponding carboxylic acid, 2-butoxyacetic acid. iarc.frcdc.gov A prominent method is the TEMPO-catalyzed oxidation . google.comlookchem.com TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxyl (B88944) radical that, in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach), catalytically converts primary alcohols to aldehydes. google.comorganic-chemistry.org
Research has shown that this oxidation can be performed efficiently in a continuous-flow tube reactor, which offers better control over reaction parameters like contact time and heat removal compared to batch processes. lookchem.com This is particularly important for producing activated aldehydes like this compound, as it minimizes the formation of the 2-butoxyacetic acid byproduct. lookchem.com A patent describes a continuous process for oxidizing 2-n-butoxyethanol using a TEMPO derivative, achieving an 80% yield of this compound. google.com The selectivity of these oxidations can be further tuned; for instance, using 2,6-lutidine as a base in oxoammonium salt oxidations of 2-butoxyethanol favors the formation of this compound, whereas other pyridine (B92270) bases can lead to dimeric esters. researchgate.net
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, providing a powerful alternative to metal-based catalysts. libretexts.org For aliphatic aldehydes like this compound, two major activation modes are prevalent: enamine and iminium ion catalysis. organic-chemistry.org
Enamine Catalysis : A chiral secondary amine catalyst (e.g., proline) reacts with an aldehyde to form a nucleophilic enamine intermediate. libretexts.org This intermediate can then participate in a variety of C-C bond-forming reactions. For example, the cross-aldol reaction between two different aliphatic aldehydes can be achieved with high chemo- and stereoselectivity using proline or novel amino sulfonamides as catalysts. nih.govscirp.org
Iminium Catalysis : The same chiral secondary amine catalysts can react with α,β-unsaturated aldehydes to form an iminium ion, which lowers the LUMO of the aldehyde and activates it for nucleophilic attack. While this compound is a saturated aldehyde, it can act as the nucleophile (after conversion to an enamine) or be generated in situ. Furthermore, a novel activation mode known as Singly Occupied Molecular Orbital (SOMO) catalysis has emerged. organic-chemistry.org In this process, the enamine formed from an aldehyde and a chiral amine catalyst undergoes a one-electron oxidation to generate a radical cation. This electrophilic radical is then susceptible to attack by a nucleophile, enabling unique bond formations. organic-chemistry.org This methodology has been successfully applied to the α-enolation of various aldehydes. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Catalysis : NHCs are another important class of organocatalysts that can induce umpolung (polarity reversal) of aldehydes. rsc.org An NHC adds to an aldehyde to form a Breslow intermediate, which is an acyl anion equivalent. While aromatic aldehydes are more commonly used, the use of aliphatic aldehydes in NHC-catalyzed reactions is a growing field, enabling the synthesis of complex products. rsc.org
Table 2: Examples of Transition Metal and Organocatalysis in Aldehyde Chemistry
| Catalysis Type | Reaction | Substrate | Catalyst Example | Activation Mode | Product Type | Reference(s) |
| Nitroxyl Radical | Alcohol Oxidation | 2-Butoxyethanol | TEMPO / NaOCl | Oxidation of alcohol | This compound | google.comlookchem.com |
| Organocatalysis | Cross-Aldol Reaction | Aliphatic Aldehydes | Proline derivatives | Enamine catalysis | β-Hydroxy aldehyde | nih.govscirp.org |
| Organocatalysis | Mannich Reaction | Aliphatic Aldehydes | Proline | Enamine catalysis | β-Amino aldehyde | libretexts.org |
| Organocatalysis | Radical Reaction | Aliphatic Aldehydes | Chiral Imidazolidinone / Oxidant | SOMO-activation | α-Substituted γ-ketoaldehyde | organic-chemistry.org |
| Organocatalysis | Umpolung | Aliphatic Aldehydes | N-Heterocyclic Carbene (NHC) | Breslow intermediate | Acyl anion equivalent | rsc.org |
Advanced Analytical Techniques for Butoxyacetaldehyde Characterization and Quantification
State-of-the-Art Chromatographic and Spectrometric Approaches
The analysis of Butoxyacetaldehyde, a volatile and reactive aldehyde, benefits from the high resolving power of chromatography and the definitive identification capabilities of mass spectrometry. Gas chromatography is particularly well-suited for such analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the identification and quantification of this compound nih.gov. In a typical GC-MS protocol, a sample containing this compound is introduced into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates this compound from other components in the mixture based on its volatility and interaction with the stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum of this compound provides a unique fragmentation pattern, or "fingerprint," that allows for its unambiguous identification.
For the analysis of volatile compounds like this compound, a common approach involves using a non-polar or mid-polar capillary column. The temperature of the GC oven is programmed to increase gradually, which facilitates the separation of compounds with different boiling points. While a specific, detailed protocol for this compound is not widely published, a general method for volatile aldehydes can be adapted.
Table 1: Illustrative GC-MS Parameters for Volatile Aldehyde Analysis
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless or split, depending on the expected concentration |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Note: These parameters are illustrative and require optimization for specific instrumentation and sample matrices.
Headspace-Capillary Gas Chromatography Methodologies
For the analysis of volatile compounds like this compound in aqueous or solid matrices, headspace-capillary gas chromatography is a powerful technique that minimizes sample preparation and reduces the risk of matrix interference. In this method, the sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile analytes, including this compound, to partition into the gas phase (headspace) above the sample. A portion of this headspace is then automatically injected into the GC for analysis.
A significant advantage of this methodology is that it can often be performed without the need for extraction or derivatization, simplifying the analytical process nih.gov. The determination of this compound and its parent compound, 2-butoxyethanol (B58217), in aqueous systems has been successfully achieved using this approach nih.gov. The addition of acid or a salt to the sample can further enhance the partitioning of the analyte into the headspace.
Table 2: General Headspace Autosampler Parameters for Volatile Aldehyde Analysis
| Parameter | Setting |
| Oven Temperature | 60°C - 80°C |
| Loop Temperature | 80°C - 100°C |
| Transfer Line Temp. | 100°C - 120°C |
| Vial Equilibration Time | 15 - 30 minutes |
| Injection Volume | 1 mL |
Note: These parameters are illustrative and require optimization based on the specific analyte, matrix, and instrument.
Coupling with Other Spectroscopic Methods for Structural Confirmation (e.g., NMR in synthetic contexts)
In synthetic chemistry, the definitive structural confirmation of a newly synthesized compound like this compound relies on a combination of spectroscopic techniques. While GC-MS provides information on the molecular weight and fragmentation pattern, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise arrangement of atoms within the molecule.
¹H NMR and ¹³C NMR are the most common NMR techniques used for the characterization of organic compounds.
¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
¹³C NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environment.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. For aldehydes like this compound, derivatization is often employed to improve volatility, thermal stability, and detectability, particularly for GC-MS analysis nih.gov.
Reagent Selection for Aldehyde Functional Group Modification
The aldehyde functional group is reactive and can be targeted by various derivatization reagents. One of the most common and effective reagents for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the carbonyl group of aldehydes to form a stable oxime derivative.
The advantages of using PFBHA include:
Increased Volatility and Thermal Stability: The resulting PFBHA-oxime derivative is more volatile and thermally stable than the parent aldehyde, leading to better chromatographic peak shape and reproducibility.
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to electron capture detection (ECD) and enhancing its response in mass spectrometry.
Reduced Matrix Effects: By converting the polar aldehyde into a less polar derivative, the potential for interactions with active sites in the GC system and with matrix components is reduced.
Other derivatization reagents for aldehydes include various hydrazines, such as 2,4-dinitrophenylhydrazine (DNPH), which is more commonly used for HPLC analysis, and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) which react with the enol form of the aldehyde.
Impact on Detection Limits and Matrix Interference Mitigation
The primary motivation for employing derivatization is the significant improvement in analytical performance, most notably the lowering of detection limits and the reduction of matrix interference.
For trace-level analysis of this compound in complex matrices such as biological fluids or environmental samples, direct injection may not provide the required sensitivity. Derivatization with a reagent like PFBHA can substantially enhance the signal-to-noise ratio, allowing for the detection of much lower concentrations of the analyte. The derivatization step effectively moves the analyte's signal away from the chemical noise of the matrix, leading to cleaner chromatograms and more reliable quantification.
Table 3: Illustrative Comparison of Detection Limits for Aldehydes With and Without Derivatization
| Aldehyde | Analytical Method | Derivatization Reagent | Matrix | Approximate Limit of Detection (LOD) |
| Acetaldehyde (B116499) | Headspace GC-MS/MS | None | Human Plasma | 0.2 µg/mL nih.gov |
| Hexanal | Headspace SPME-GC-MS | PFBHA (on-fiber) | Human Blood | 0.006 nmol/L nih.gov |
| Heptanal | Headspace SPME-GC-MS | PFBHA (on-fiber) | Human Blood | 0.005 nmol/L nih.gov |
| 4-Hydroxynonenal | Stir Bar Sorptive Extraction-GC-MS | PFBHA | Urine | 0.06 nmol/L |
Note: This table provides examples for different aldehydes to illustrate the impact of derivatization and is not a direct comparison for this compound due to a lack of available data.
The data clearly demonstrates that for trace analysis, derivatization strategies coupled with sensitive detection techniques can lower the limits of detection by several orders of magnitude compared to direct analysis methods. This enhanced sensitivity is critical for studies investigating low-level exposure and metabolism of compounds like this compound. Furthermore, by altering the chemical nature of the analyte, derivatization helps to mitigate the suppressive or enhancing effects that co-eluting matrix components can have on the analyte's signal in the mass spectrometer, leading to more accurate and precise quantification.
Application in Complex Biological and Environmental Matrices
The detection and quantification of this compound in complex biological and environmental matrices present significant analytical challenges. Due to its reactive nature and its status as an intermediate metabolite of 2-butoxyethanol, this compound is often present at trace levels amidst a multitude of interfering substances. phmethods.net Biological fluids such as blood and urine, as well as environmental samples like water and air, contain complex mixtures of organic and inorganic compounds that can obscure analytical signals and affect measurement accuracy. phmethods.netnih.gov
In mammalian systems, 2-butoxyethanol is oxidized to this compound, which is then further metabolized to 2-butoxyacetic acid. nih.govindustrialchemicals.gov.au Consequently, analytical methods are often designed to detect the parent compound, 2-butoxyethanol, and its more stable metabolite, 2-butoxyacetic acid, in matrices like blood and urine. cdc.govresearchgate.net However, direct measurement of this compound is crucial for understanding the toxicokinetics of 2-butoxyethanol. A method for determining this compound in aqueous systems, including biological samples like urine and blood, has been developed using headspace-capillary gas chromatography. nih.gov Environmental distribution models predict that the parent compound, 2-butoxyethanol, is found predominantly in water (84.2%), but also in air (11.4%) and soil (4.19%), indicating the potential presence of this compound as a transformation product in these matrices. nih.gov
Sample Preparation and Preconcentration Techniques for Trace Analysis
Effective sample preparation is a critical prerequisite for the reliable trace analysis of this compound, aiming to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental detection. wvu.eduthermofisher.com The choice of technique depends heavily on the matrix, the concentration of the analyte, and the analytical instrument being used.
For aqueous samples such as cell culture media, urine, or blood, a direct headspace-capillary gas chromatography method has been developed for this compound determination that requires no extensive extraction or derivatization. nih.gov This technique minimizes sample handling and potential analyte loss. In contrast, the analysis of the related metabolite, 2-butoxyacetic acid, from similar matrices often involves a more complex procedure including liquid-liquid extraction (LLE) with ethyl acetate followed by derivatization to enhance volatility for gas chromatography (GC) analysis. nih.gov
Liquid-liquid extraction is a common technique used to separate analytes from complex matrices based on their differential solubility in two immiscible liquids. phmethods.netthermofisher.com For the parent compound 2-butoxyethanol, LLE with methylene chloride has been shown to achieve ≥99% recovery from aqueous samples, even those with high saline concentrations. researchgate.net
For air sampling, analytes can be collected by drawing air through sorbent tubes, such as those containing coconut shell charcoal. osha.gov The trapped compounds are then desorbed using a solvent mixture, for example, a 95/5 (v/v) solution of methylene chloride and methanol, before analysis by GC. osha.gov
General sample preparation guidelines for sensitive analytical techniques like mass spectrometry emphasize the need to remove interfering substances such as salts and viscous compounds. wvu.edu Techniques like filtration through a 0.2 µm syringe filter or centrifugation are highly recommended to remove particulate matter that could interfere with the analysis. wvu.edu In some cases, derivatization is employed to alter the chemical properties of an analyte to improve its chromatographic behavior or detectability. thermofisher.com
The following table summarizes various sample preparation techniques applicable to the analysis of this compound and related compounds in different matrices.
| Technique | Analyte(s) | Matrix | Description | Source(s) |
| Headspace Analysis | This compound, 2-Butoxyethanol | Aqueous (e.g., cell culture, urine, blood) | The sample is treated with water and HCl or sodium dihydrogen phosphate, and the volatile components in the headspace are analyzed by GC without further extraction. | nih.gov |
| Liquid-Liquid Extraction (LLE) | 2-Butoxyacetic Acid | Aqueous | Samples are acidified, extracted with an organic solvent like ethyl acetate, and then derivatized for GC analysis. | nih.gov |
| Solid Phase Adsorption / Solvent Desorption | 2-Butoxyethanol, 2-Butoxyethyl Acetate | Air | Air is drawn through a charcoal tube. The adsorbed analytes are then desorbed with a methylene chloride/methanol mixture for GC analysis. | osha.gov |
| Protein Precipitation | General Analytes | Biological (e.g., blood, plasma) | An organic solvent is added to the sample to precipitate and remove unwanted proteins that can interfere with analysis. | thermofisher.com |
Method Validation and Quality Assurance in Research Contexts
Method validation is an essential process in analytical chemistry that confirms a measurement procedure is suitable for its intended purpose. omicsonline.org For the quantification of this compound in research contexts, a robustly validated method ensures the reliability, sensitivity, and accuracy of the data. nih.gov Key performance parameters are assessed to establish the method's capabilities and limitations. publications.gc.caamazonaws.com
A validated analytical method typically includes detailed specifications for several performance characteristics. While specific validation data for this compound methods are not extensively detailed in the provided literature, the validation procedures for its parent compound, 2-butoxyethanol, offer a clear framework for the requirements.
Key Method Validation Parameters:
Calibration and Linearity: A calibration curve is generated by plotting the instrument's response against known concentrations of the analyte. amazonaws.com The method should demonstrate linearity over a defined concentration range. A correlation coefficient (r) greater than 0.98 is often required to demonstrate a strong linear relationship. amazonaws.com
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed by analyzing spiked matrix samples at known concentrations. publications.gc.ca Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the standard deviation or relative standard deviation (RSD). publications.gc.ca
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise. For the related compound 2-butoxyethanol, an LOD of 0.957 mg L⁻¹ was determined for an LLE-GC/MS method. researchgate.net The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The lowest calibration standard response should be significantly higher than the background noise, often at least five times greater. amazonaws.com
Recovery: This parameter evaluates the efficiency of the sample preparation process, particularly the extraction step. It is determined by comparing the analytical response of an analyte added to a matrix sample before extraction with the response of a standard at the same concentration. osha.gov For example, a method for 2-butoxyethanol showed a desorption efficiency of 99.1% from charcoal sorbent.
Selectivity/Specificity: The method must be able to unequivocally measure the analyte of interest in the presence of other components that are expected to be present in the sample matrix. phmethods.net
The following table presents typical method validation parameters and performance data from analytical methods developed for 2-butoxyethanol, which serve as a benchmark for methods intended for this compound analysis.
| Parameter | Performance Metric/Requirement | Example Value/Finding (for 2-Butoxyethanol) | Source(s) |
| Linearity | Correlation Coefficient (r) | > 0.98 | amazonaws.com |
| Limit of Detection (LOD) | Concentration | 0.957 mg L⁻¹ (in water by LLE-GC/MS) | researchgate.net |
| Accuracy | Recovery of Spiked Samples | Average Recovery: 101% | osha.gov |
| Precision | Relative Standard Deviation (RSD) | < 5% | researchgate.net |
| Desorption/Extraction Efficiency | Percent Recovery | 99.1% (from charcoal) | osha.gov |
| Storage Stability | Analyte concentration change over time | Samples for 2-butoxyethyl acetate should be stored at 0°C or colder to reduce hydrolysis. | osha.gov |
Quality assurance in a research context involves adhering to these validated method protocols, including the regular analysis of quality control (QC) samples, calibration check standards, and procedural blanks to ensure the ongoing reliability of the analytical results. publications.gc.ca
Mechanistic Investigations of Butoxyacetaldehyde Reactivity and Fate
Biochemical Transformation Mechanisms
The biochemical transformation of butoxyacetaldehyde is a critical aspect of its metabolic fate within biological systems. As an intermediate metabolite of 2-butoxyethanol (B58217), its subsequent reactions are primarily governed by enzymatic processes. industrialchemicals.gov.auwho.int
The principal metabolic pathway for this compound involves oxidation, a process mediated by specific enzymes. nih.gov this compound is the direct precursor to 2-butoxyacetic acid (BAA), its primary oxidized metabolite. industrialchemicals.gov.auwho.int This conversion is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which facilitate the oxidation of the aldehyde functional group to a carboxylic acid. nih.govijbs.com
The formation of this compound itself is the initial step in the metabolism of its parent compound, 2-butoxyethanol. who.intinchem.org This primary step is an oxidation reaction catalyzed by alcohol dehydrogenase (ADH) enzymes, which convert the primary alcohol group of 2-butoxyethanol into the aldehyde, this compound. nih.govnih.gov This two-step oxidation process, from alcohol to aldehyde and then to carboxylic acid, represents the main pathway for the metabolism of 2-butoxyethanol. industrialchemicals.gov.aunih.gov The rapid oxidation of this compound to 2-butoxyacetic acid is a key feature of this metabolic sequence, with the latter being the principal metabolite excreted in urine. industrialchemicals.gov.auwho.int The enzymes ADH and ALDH are NAD(P)-dependent and are central to the metabolism of a wide range of alcohols and aldehydes. taylorandfrancis.comfrontiersin.org
While the ADH/ALDH-mediated oxidation is the favored metabolic pathway, particularly at lower systemic doses of the parent compound, alternative routes for the metabolism of 2-butoxyethanol have been identified. who.intun.org These alternative pathways for 2-butoxyethanol include O-dealkylation, which results in the formation of ethylene (B1197577) glycol, and direct conjugation of the parent compound to form 2-butoxyethanol glucuronide. inchem.orgun.org
Studies have indicated a relationship between the exposure concentration of 2-butoxyethanol and the metabolic route taken. industrialchemicals.gov.auun.org At lower vapor concentrations of 2-butoxyethanol, higher relative concentrations of 2-butoxyacetic acid and ethylene glycol were observed. un.org Conversely, at higher exposure levels, an increase in 2-butoxyethanol glucuronide was noted, suggesting a potential saturation of the primary oxidation pathways leading to 2-butoxyacetic acid and the O-dealkylation pathway leading to ethylene glycol. industrialchemicals.gov.auun.org However, the literature primarily focuses on the metabolic options for the parent compound, 2-butoxyethanol, with this compound being treated as a transient intermediate that is rapidly converted to 2-butoxyacetic acid via the main ALDH pathway. nih.gov
Significant differences in the effects of 2-butoxyethanol and its primary metabolite, 2-butoxyacetic acid, have been observed across various species. industrialchemicals.gov.au The severity of effects, which are mainly attributed to 2-butoxyacetic acid, varies markedly, with rats and mice being the most sensitive, followed by rabbits, and then guinea pigs. industrialchemicals.gov.au In vitro and in vivo studies suggest that humans appear to be the least sensitive species. industrialchemicals.gov.au
Gas-Phase Chemical Reaction Mechanisms
In the atmosphere, this compound can be degraded through reactions with naturally occurring oxidants. The kinetics and products of these gas-phase reactions determine its atmospheric lifetime and its contribution to air pollution.
The gas-phase reaction of this compound's parent compound, 2-butoxyethanol, with atmospheric oxidants has been studied to understand its atmospheric fate. The primary daytime oxidant is the hydroxyl radical (OH), while the nitrate (B79036) radical (NO₃•) can be a significant oxidant during nighttime in environments with NOx pollution. dss.go.thcopernicus.org
For 2-butoxyethanol, the reaction with the nitrate radical (NO₃•) has been investigated using relative rate techniques. researchgate.netnih.gov The bimolecular rate coefficient for the reaction of NO₃• with 2-butoxyethanol was determined at 297 ± 3 K. researchgate.netnih.gov
Table 1: Rate Coefficient for the Gas-Phase Reaction of 2-Butoxyethanol with Nitrate Radical (NO₃•)
| Reactant | Rate Coefficient (k_NO₃) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
|---|---|---|
| 2-Butoxyethanol | (2.7 ± 0.7) x 10⁻¹⁵ | 297 ± 3 |
Data from Harrison & Wells, 2012. researchgate.netnih.gov
The products identified from the reaction of 2-butoxyethanol with the nitrate radical include this compound, indicating that H-atom abstraction from the carbon adjacent to the hydroxyl group is a key reaction pathway. researchgate.netnih.gov Other products observed were hydroxyacetaldehyde, 3-hydroxypropanal, and 4-hydroxybutanal. researchgate.netnih.gov
For the reaction of 2-butoxyethanol with the OH radical, which is the dominant atmospheric loss process, product studies have also been conducted. dss.go.th The reaction proceeds via H-atom abstraction from different positions on the molecule, leading to a variety of degradation products. Products quantified from the OH radical-initiated reaction of 2-butoxyethanol include n-butyl formate, 2-hydroxyethyl formate, and propanal. dss.go.th
Table 2: Products and Molar Yields from the OH Radical Reaction with 2-Butoxyethanol
| Product | Molar Formation Yield |
|---|---|
| n-Butyl formate | 0.57 ± 0.05 |
| 2-Hydroxyethyl formate | 0.22 ± 0.05 |
| Propanal | 0.21 ± 0.02 |
| 3-Hydroxybutyl formate | 0.07 ± 0.03 |
| Organic Nitrate | 0.10 ± 0.03 |
Data from Aschmann et al., 1997. dss.go.th
These studies on the parent compound provide a framework for understanding the likely atmospheric reactions of this compound itself, which would primarily involve reactions with OH and NO₃ radicals through abstraction of its aldehydic hydrogen. copernicus.org
Photochemical degradation, or photolysis, is a process where a molecule absorbs light, leading to its decomposition. researchgate.net This can be an important atmospheric removal process for organic compounds that absorb sunlight, particularly in the near-UV spectrum (<400 nm). researchgate.netnih.gov
While specific experimental studies on the photochemical degradation pathways of this compound are not detailed in the provided search results, the general principles of aldehyde photolysis are well-established. Aldehydes can undergo photodecomposition, and their reactions can contribute to photochemical smog formation. dss.go.th The photolysis of aromatic aldehydes, for instance, is a known tropospheric removal mechanism. copernicus.org The process can lead to a variety of transformation products. researchgate.netnih.gov For many organic compounds, direct photolysis in sunlit environments is a significant degradation pathway. nih.gov However, for most gas-phase organic chemicals in the troposphere, reaction with the OH radical is the dominant loss process over photolysis. utoronto.ca
Molecular Interaction Mechanisms
This compound, a primary metabolite of 2-butoxyethanol, is a reactive aldehyde. Its chemical structure facilitates interactions with various biological molecules, which is central to understanding its toxicological profile. The following sections detail the current understanding of these interactions at a molecular level.
The genotoxic potential of this compound has been a subject of investigation, with a focus on its ability to directly interact with DNA and form adducts. DNA adducts are segments of DNA that have become bound to a chemical, a process that can lead to mutations and potentially initiate carcinogenesis. wikipedia.orgkegg.jp
Research indicates that this compound possesses a weak capacity to induce genotoxic effects, primarily at the chromosomal level, as observed in in-vitro studies. inchem.org While 2-butoxyethanol itself shows no significant genotoxicity, its metabolite, this compound, has demonstrated mutagenic and cytotoxic effects in Chinese hamster ovary (CHO-AS52) cells. epa.gov Some studies suggest that weak positive findings of DNA interaction might be influenced by experimental conditions, such as high concentrations leading to changes in pH or osmolarity. federalregister.gov However, the potential for this compound to cause clastogenic changes (chromosome damage) in certain cell types like Chinese hamster lung (V79) and human lymphocyte cells has been noted. federalregister.gov
The mechanism of interaction is thought to be similar to that of other aldehydes, such as acetaldehyde (B116499). Aldehydes can react with the exocyclic amino groups of DNA bases, particularly deoxyguanosine (dG), to form adducts. nih.govresearchgate.net For instance, acetaldehyde is known to form N²-ethylidene-dG, which can be subsequently reduced to the more stable N²-ethyl-dG. researchgate.netnih.gov Another significant adduct is 1,N²-propano-2'-deoxyguanosine (PdG), which can exist in a ring-closed mutagenic form or a ring-opened aldehyde form that can lead to more complex DNA lesions like DNA-protein cross-links. nih.gov While specific adducts for this compound are not as extensively characterized in the literature, the chemical principles of aldehyde reactivity with DNA provide a framework for its potential interactions.
Studies have shown that while this compound can cause DNA damage, it may not be a direct initiator of hemangiosarcomas observed in animal studies with 2-butoxyethanol. oup.com One study found no increase in DNA damage in mouse endothelial cells exposed to this compound. oup.com This suggests that indirect mechanisms, possibly involving oxidative stress secondary to other toxic effects, may play a more significant role in its carcinogenicity. oup.com
Table 1: Summary of In-Vitro Genotoxicity Studies on this compound
| Cell Line | Assay | Finding | Reference |
| Chinese hamster ovary (CHO) | Chromosomal aberration | Weakly positive | inchem.org |
| Chinese hamster ovary (CHO-AS52) | Mutagenicity and cytotoxicity | Positive | epa.gov |
| Chinese hamster lung (V79) | Clastogenic changes | Potential for damage | federalregister.gov |
| Human lymphocyte cells | Clastogenic changes | Potential for damage | federalregister.gov |
| Mouse endothelial cells | Comet assay (DNA damage) | Negative | oup.com |
Beyond DNA, this compound's reactivity extends to other cellular macromolecules, most notably proteins. nih.gov The aldehyde functional group is electrophilic and readily reacts with nucleophilic groups present in proteins, such as the amino groups of lysine (B10760008) residues. nih.govgsconlinepress.com This interaction typically proceeds through the formation of a Schiff base (an imine), which is a compound containing a carbon-nitrogen double bond. gsconlinepress.comjuniperpublishers.com
The formation of a Schiff base is a reversible reaction, but the resulting adducts can undergo further reactions to form stable, and sometimes fluorescent, products. nih.gov These stable protein adducts are often implicated in various toxicological and allergic responses. researchgate.net The binding of aldehydes to proteins can alter their structure and function, which can have significant downstream cellular consequences. researchgate.net
While direct studies on this compound-protein adducts are limited, the well-documented reactions of other aldehydes, like acetaldehyde, with proteins serve as a valuable model. nih.gov Acetaldehyde has been shown to react with albumin and polylysine (B1216035) to form stable, fluorescent adducts, indicating that the amino groups of proteins are key targets. nih.gov The formation of these adducts is dependent on factors like temperature and incubation time. nih.gov The prevention of fluorescence by sodium cyanoborohydride, a reducing agent for Schiff bases, confirms the role of the imine intermediate. nih.gov
Table 2: Potential Cellular Binding Partners and Interaction Mechanisms of this compound
| Cellular Component | Functional Group | Type of Interaction | Potential Consequence |
| Proteins (e.g., Albumin) | Amino groups (e.g., Lysine) | Schiff base formation, Adduct formation | Altered protein structure and function, Cellular toxicity |
| DNA | Exocyclic amino groups (e.g., Guanine) | Adduct formation | Genotoxicity, Mutagenesis |
Computational and Theoretical Chemistry Applications
Computational chemistry provides powerful tools to investigate the reactivity and fate of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone. These approaches allow for the study of transient species and the prediction of chemical behavior.
Quantum mechanics (QM) forms the foundation of modern computational chemistry, enabling the calculation of molecular structures, energies, and properties with high accuracy. arxiv.orgcambridgescholars.com A key application of QM in studying chemical reactions is the characterization of transition states. libretexts.orgmit.edu A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. fossee.in The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. libretexts.org
Methods like Density Functional Theory (DFT) are commonly used to model transition states. libretexts.org For complex reactions, techniques such as the Nudged Elastic Band (NEB) method can be employed to find the minimum energy path between reactants and products, and to locate the transition state along this path. fossee.inims.ac.jp Visualizing the vibrational modes of a calculated transition state can confirm that it is a true saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org
While specific quantum mechanical studies focused solely on the reaction transition states of this compound are not widely available in the reviewed literature, the principles and methods are well-established. Such studies could be applied to understand, for example, the transition state for the formation of a Schiff base between this compound and an amino group of a biological molecule, or the transition states involved in its oxidation to butoxyacetic acid. This information would be invaluable for understanding the kinetics and mechanisms of its biological reactions. The development of more efficient computational methods for finding transition states continues to be an active area of research, promising to make these calculations more accessible for a wider range of chemical systems. mit.eduims.ac.jp
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, is used to forecast the biological activity or chemical properties of compounds based on their molecular structure. nih.govarxiv.org These models are trained on datasets of known compounds and can then be used to predict the properties of new or untested chemicals. nih.govnih.gov
QSAR models can be developed to predict various endpoints, such as toxicity, mutagenicity, or skin sensitization. nih.gov For a molecule like this compound, QSAR could be used to predict its reactivity towards different biological nucleophiles or its potential to cause specific toxic effects. These models typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its hydrophobicity, electronic properties, and steric features. nih.gov
While specific, detailed QSAR models exclusively for this compound were not identified in the search results, the framework for such modeling exists and has been applied to related compounds and toxicological endpoints. nih.govnih.gov For instance, QSAR has been used to identify chemicals that may interact competitively with alkoxyethanols. nih.gov Predictive modeling efforts using high-throughput screening data have shown the potential to link in-vitro bioactivity to in-vivo toxicological outcomes, and the inclusion of toxicokinetic modeling can improve the accuracy of these predictions. nih.gov Graph machine learning is another emerging approach for predicting molecular properties and has been applied to fuel components, which can include aldehydes like this compound. researchgate.net
The development of robust predictive models for this compound's reactivity and selectivity would be beneficial for risk assessment and for understanding its mode of action. Such models, when properly validated, can help to prioritize chemicals for further testing and to reduce the reliance on animal studies. researchgate.net
Butoxyacetaldehyde in Biological and Environmental Research Systems
Integration within In Vivo and In Vitro Metabolic Studies
The study of butoxyacetaldehyde's metabolism provides crucial insights into the mechanisms of toxicity of its parent compound, 2-butoxyethanol (B58217). Both whole-organism (in vivo) and cellular-level (in vitro) studies are employed to understand its formation, subsequent transformation, and interaction with biological components.
Subcellular Localization and Enzymatic Activity Research
The transformation of 2-butoxyethanol to this compound and its subsequent oxidation to butoxyacetic acid is primarily mediated by specific enzymes located within distinct subcellular compartments. The principal enzymes involved are alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govmdpi.com
Research using histochemical staining in rodent models has shown that ADH and ALDH enzymes are highly concentrated in the stratified squamous epithelium of the forestomach in both rats and mice. epa.gov In contrast, their distribution is more diffuse in the glandular stomach. epa.gov In human stomach tissue, both enzymes are present and distributed evenly throughout the epithelial cells of the entire stomach mucosa. epa.gov The primary location for the metabolic conversion of ethanol (B145695) and other alcohols is the liver, where ADH and ALDH enzymes are abundant. mdpi.com ALDHs, which convert aldehydes to acetic acid, are found in both the cytosol (ALDH1) and, most critically for acetaldehyde (B116499) metabolism, the mitochondria (ALDH2). nih.govmdpi.com
The activity of these enzymes is a key determinant of the rate at which this compound is produced and cleared. Studies have demonstrated that inhibiting ADH with pyrazole (B372694) protects against the hematotoxicity of 2-butoxyethanol by preventing its metabolism to this compound and the ultimate toxic metabolite, butoxyacetic acid. osti.gov Similarly, inhibiting ALDH with cyanamide (B42294) also provides protection, indicating that the conversion of this compound to butoxyacetic acid is a critical step in the toxicity pathway. osti.gov Quantitative enzyme histochemistry allows for the in-situ measurement of dehydrogenase activity, providing detailed information on metabolic function and localization within cells and tissues. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Enzyme (example) | Subcellular Location | Function in Pathway |
| Alcohol Dehydrogenase (ADH) | ADH1 | Cytosol | Converts 2-butoxyethanol to this compound |
| Aldehyde Dehydrogenase (ALDH) | ALDH2 | Mitochondria | Converts this compound to butoxyacetic acid |
Cellular Uptake and Biotransformation Kinetics in Cell Culture Models
In vitro cell culture models are invaluable for studying the specific kinetics of this compound at the cellular level, independent of systemic physiological effects. These models allow researchers to quantify rates of cellular uptake and subsequent biotransformation. Factors influencing the uptake of nanoparticles in cell culture, which can be analogous to chemical uptake, include size, surface charge, and cell density. nih.gov For instance, nanoparticles often enter cells via mechanisms like clathrin-mediated endocytosis and macropinocytosis. nih.gov
Once inside the cell, this compound is rapidly metabolized. Studies using Chinese hamster ovary (CHO) cells have investigated the cytotoxicity and mutagenicity of this compound. cdc.gov The kinetics of this biotransformation are critical, as the transient nature of this compound means its concentration within the cell is a balance between its rate of formation from 2-butoxyethanol and its conversion to butoxyacetic acid. Multi-scale kinetic modeling in cell cultures, which integrates molecular, cellular, and macro-kinetic data, can be used to simulate the dynamics of cellular metabolism and predict trajectories of metabolite concentrations. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling of Metabolite Dynamics
Physiologically Based Pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. inchem.orgpharmaron.com These models are essential for understanding the dynamics of this compound, a transient and reactive metabolite of 2-butoxyethanol. nih.govnih.gov PBPK models integrate data on physiology, biochemistry, and the specific properties of the chemical to predict its concentration in various tissues over time. pharmaron.com
PBPK models for 2-butoxyethanol consistently include the metabolic conversion to this compound and its subsequent rapid oxidation to butoxyacetic acid. nih.govresearchgate.net These models have been developed for rats and humans to compare the kinetics between species and extrapolate findings for risk assessment. nih.govtandfonline.com For example, a PBPK model predicted that while rats metabolize 2-butoxyethanol faster than humans, other physiological differences result in higher peak blood concentrations of the metabolite butoxyacetic acid in rats. nih.gov
In one study, a PBPK model was used to predict the concentration of this compound in the forestomach of mice. The model's predictions corresponded well with measured concentrations, confirming that even transient metabolites can be accurately modeled. nih.gov These models can also incorporate genetic variations, such as polymorphisms in the ALDH2 gene, to evaluate how differences in enzyme activity affect acetaldehyde dosimetry in tissues like the nasal epithelium. nih.gov The ultimate goal of PBPK modeling in this context is to provide a scientifically robust method for extrapolating toxicological data across species and exposure scenarios to better inform human health risk assessments. inchem.org
Environmental Occurrence and Transformation Pathways
This compound is not typically released directly into the environment in significant quantities. Its presence is primarily due to the atmospheric and biological degradation of its parent compound, 2-butoxyethanol, a widely used industrial solvent. cdc.govinchem.org
Atmospheric Transport and Degradation Product Identification
Once released into the atmosphere, 2-butoxyethanol exists almost entirely in the vapor phase. cdc.govinchem.org Its persistence is limited, as it is degraded primarily through reactions with photochemically produced hydroxyl radicals (•OH). inchem.orgcdc.gov The estimated atmospheric half-life for 2-butoxyethanol is relatively short, ranging from a few hours to approximately 17-18 hours, which limits the potential for long-distance transport. inchem.orgcdc.govwho.intun.org
The reaction of 2-butoxyethanol with hydroxyl radicals leads to the formation of several degradation products. This compound has been identified as a major oxidation product in these atmospheric reactions. canada.ca Other products identified in irradiation experiments include butyl formate, ethylene (B1197577) glycol monoformate, and propionaldehyde. canada.ca Due to its water solubility, wet deposition via rain or snow is a likely mechanism for removing 2-butoxyethanol and its degradation products, including this compound, from the atmosphere. cdc.govinchem.org
Table 2: Atmospheric Fate of Parent Compound (2-Butoxyethanol)
| Process | Description | Key Finding |
| Primary Degradation Pathway | Reaction with photochemically generated hydroxyl radicals (•OH) | Results in the formation of this compound and other products. canada.ca |
| Atmospheric Half-life | The time it takes for half of the compound to be removed | Estimated to be between 3.3 and 32.8 hours. inchem.orgcdc.govwho.int |
| Transport Potential | Likelihood of moving long distances in the atmosphere | Considered low due to the relatively short half-life. inchem.orgwho.int |
| Removal from Air | Physical processes that remove the compound from the atmosphere | Wet deposition (rain, snow) is considered an important removal mechanism. cdc.govinchem.org |
Aquatic and Terrestrial Biotransformation Processes
In aquatic and terrestrial environments, the primary transformation process for 2-butoxyethanol is aerobic biodegradation. cdc.govoecd.org It is considered to be readily biodegradable by microorganisms. oecd.org Studies estimate the biodegradation half-life of 2-butoxyethanol in natural surface waters to be between 7 and 28 days. cdc.govcanada.ca
As a water-miscible compound, 2-butoxyethanol is expected to be mobile in soil and can leach into groundwater. cdc.govcdc.gov The biotransformation process in these environments would mirror the metabolic pathway seen in mammals, involving the initial oxidation to this compound by microbial alcohol dehydrogenases, followed by further oxidation to butoxyacetic acid. The ultimate fate is degradation to carbon dioxide. industrialchemicals.gov.au Given its low octanol/water partition coefficient, 2-butoxyethanol and its transient metabolite this compound are not expected to bioaccumulate significantly in aquatic organisms. industrialchemicals.gov.aucanada.ca
Advanced Research Perspectives and Future Directions in Butoxyacetaldehyde Chemistry
Development of Novel Synthetic Routes for Butoxyacetaldehyde and Its Analogs
The synthesis of this compound and its structural analogs is fundamental to advancing its study. While classic organic synthesis methods are available, future research is geared towards creating more efficient, scalable, and environmentally benign synthetic pathways. The development of novel synthetic strategies is crucial for producing a diverse library of this compound analogs, which can be used to probe structure-activity relationships and explore new applications. nih.govsioc.ac.cndrugdesign.org
A patent for compositions and methods for targeted protein degradation in plant cells includes several complex this compound analogs, highlighting an area where novel synthesis is actively being pursued. google.com
Table 1: Future Directions in this compound Synthesis
| Research Focus | Objective | Potential Impact |
| Catalytic Efficiency | Develop new catalysts to improve reaction yields and selectivity. | Greener, more cost-effective synthesis. |
| Process Scalability | Transition from batch to continuous flow processes. | Enables large-scale production for industrial and research needs. |
| Analog Libraries | Create diverse sets of structurally related molecules. nih.gov | Facilitates structure-activity relationship studies and discovery of new functions. |
| Green Chemistry | Reduce waste and use of hazardous reagents. | Minimizes environmental impact of chemical synthesis. |
Elucidation of Undiscovered Reaction Pathways and Catalytic Systems
While the oxidation of 2-butoxyethanol (B58217) to this compound is its most recognized reaction pathway in metabolic contexts, nih.gov its broader chemical reactivity remains an area ripe for exploration. Research is moving towards discovering new transformations and the catalytic systems that enable them. Understanding these pathways is essential for predicting the compound's environmental fate and uncovering new synthetic utilities.
One area of interest is the use of this compound as a building block in complex organic reactions, such as the Pictet-Spengler reaction for creating tetrahydroisoquinoline scaffolds. uni-koeln.de Further investigation into its participation in other carbon-carbon bond-forming reactions, like the aldol (B89426) reaction, is a logical next step. nih.gov The development of small molecule organocatalysts or metal complexes for direct catalytic asymmetric aldol reactions could provide enantioselective control, a highly desirable feature in modern synthesis. nih.gov
Cascade catalysis, where multiple reaction steps occur in a single pot, represents a frontier in chemical synthesis. osti.gov Designing catalytic systems that can utilize this compound in such cascades could lead to highly efficient routes to valuable chemicals. For example, systems that combine dehydrogenation, condensation, and hydrogenation steps, similar to the Guerbet reaction for producing higher alcohols from ethanol (B145695), could be adapted. osti.gov Another potential pathway for investigation is ammoximation, which converts aldehydes to oximes, important intermediates in the chemical industry. mdpi.com
Table 2: Potential Reaction Pathways for this compound
| Reaction Type | Description | Potential Catalysts |
| Asymmetric Aldol Reaction | Carbon-carbon bond formation with a ketone or another aldehyde to form a β-hydroxy aldehyde. nih.gov | Chiral amines, amino acids, metal complexes. nih.gov |
| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline. uni-koeln.de | Brønsted or Lewis acids. |
| Guerbet-type Condensation | Self-condensation or cross-condensation to form larger, more complex molecules. osti.gov | Solid-base catalysts, mixed metal oxides. osti.gov |
| Ammoximation | Reaction with ammonia (B1221849) and an oxidant to form butoxyacetaldoxime. mdpi.com | Titanium silicalite-1 (TS-1) with H₂O₂. mdpi.com |
Application of Omics Technologies in this compound Metabolomics Research
The biological effects of this compound are intrinsically linked to its metabolism. While it's known to be an intermediate in the conversion of 2-butoxyethanol to 2-butoxyacetic acid, nih.govcanada.ca a complete picture of its metabolic network is still lacking. "Omics" technologies, such as metabolomics, proteomics, and transcriptomics, offer powerful tools to map these intricate biological pathways on a global scale. humanspecificresearch.orgnih.govtheanalyticalscientist.com
Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, is particularly well-suited for this task. nih.govresearchgate.net By analyzing the complete set of metabolites in cells or tissues exposed to this compound, researchers can identify not only the primary oxidation product but also minor or previously undiscovered metabolites. nih.gov This can reveal alternative metabolic routes, such as conjugation pathways, that may play a role in its detoxification or bioactivation. canada.ca These technologies can track fluctuations in metabolite levels, providing a direct window into the biochemical impact of the compound. nih.gov
Integrating metabolomics data with proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts) can provide a multi-layered, systems-biology understanding. nih.govtheanalyticalscientist.com For instance, proteomics could identify the specific aldehyde dehydrogenase isoforms responsible for its oxidation, nih.gov while transcriptomics could reveal changes in gene expression for metabolic enzymes in response to exposure. This integrated approach helps overcome the limitations of any single omics technology and can more accurately pinpoint the mechanisms underlying this compound's biological effects. nih.gov
Refinement of Computational Models for Predictive Chemistry and Biology
Computational modeling is becoming an indispensable tool in chemical toxicology and drug discovery. For this compound, refining existing computational models and developing new ones will be critical for predicting its behavior and potential hazards without extensive animal testing.
Physiologically Based Pharmacokinetic (PBPK) models are a key area of focus. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. Existing PBPK models for the parent compound, 2-butoxyethanol, already incorporate its metabolism to this compound and butoxyacetic acid. nih.govcdc.gov Future work will involve refining these models with more precise data on reaction rates and tissue-specific metabolism of this compound itself. This will improve predictions of internal dose and help explain species-specific differences in toxicity. nih.gov
Design of this compound-Based Chemical Probes for Biological Systems
To directly observe the role of this compound in complex biological environments, researchers need highly specific molecular tools. Chemical probes are small molecules designed to interact with a specific target and generate a detectable signal, allowing for real-time monitoring in living systems. eubopen.orgnih.gov While probes for general aldehyde detection are being developed, the design of probes selective for this compound is a key future direction. biorxiv.orgrsc.orgresearchgate.net
The rational design of such probes involves three main components: a "warhead" that reacts specifically with the aldehyde, a linker, and a reporter group (e.g., a fluorophore or an MRI contrast agent). biorxiv.orgnih.gov The warhead is critical for selectivity. Common reactive groups for aldehydes include hydrazines, oxyamines, and aminothiols, which undergo condensation reactions to form stable products. biorxiv.orgrsc.org To achieve selectivity for this compound, the probe's structure could be modified to create favorable interactions with the butoxy group, distinguishing it from other endogenous aldehydes like formaldehyde (B43269) or acetaldehyde (B116499).
These probes could be "turn-on" sensors, where a signal, such as fluorescence, is significantly increased upon reaction with the target aldehyde. rsc.orgresearchgate.net Such tools would be invaluable for:
Visualizing Distribution: Mapping where this compound accumulates within cells and tissues.
Quantifying Levels: Measuring changes in this compound concentration in response to exposure to its precursors.
Identifying Targets: Pinpointing the specific proteins or other biomolecules with which this compound interacts.
The development of activity-based probes could also "highlight" the specific enzymes that metabolize this compound, providing direct insight into its functional processing in a native biological context. nih.govnih.gov
Table 3: Components of a this compound-Specific Chemical Probe
| Component | Function | Example Moieties |
| Warhead | Reacts selectively with the aldehyde group. | Hydrazine, Oxyamine, 4-amino-3-thiophenol. biorxiv.orgrsc.org |
| Selectivity Element | Provides specificity for the butoxy moiety. | Sterically or electronically complementary structures. |
| Reporter | Generates a measurable signal upon binding. | BODIPY or Anthracene (fluorescence), Mn(II) chelate (MRI). biorxiv.orgrsc.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 2-butoxyethanol leading to the formation of Butoxyacetaldehyde, and which enzymatic systems are involved?
- Methodological Answer : this compound (BAL) is a key intermediate metabolite of 2-butoxyethanol (EGBE), formed via alcohol dehydrogenase (ADH)-mediated oxidation. Subsequent conversion to 2-butoxyacetic acid (BAA) occurs through aldehyde dehydrogenase (ALDH). Researchers should use in vitro models (e.g., hepatic microsomal fractions) to track metabolite formation via HPLC or GC-MS, with enzyme inhibitors (e.g., 4-methylpyrazole for ADH) to validate pathways .
Q. What analytical techniques are recommended for detecting and quantifying this compound in biological or environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using hydrazine reagents) enhances sensitivity for volatile aldehydes like BAL. Alternatively, high-performance liquid chromatography (HPLC) with UV/Vis detection at 220–280 nm is suitable for stable matrices. Calibration curves using synthetic BAL standards and internal controls (e.g., deuterated analogs) are critical for accuracy .
Advanced Research Questions
Q. How does this compound contribute to the cytotoxicity of 2-butoxyethanol in mammalian cell lines, and what mechanistic insights exist?
- Methodological Answer : BAL induces oxidative stress and mitochondrial dysfunction, as shown in Syrian hamster embryo (SHE) cells. Researchers should employ viability assays (MTT, ATP luminescence) paired with ROS detection (e.g., DCFH-DA probes) and caspase-3 activation measurements. Comparative studies using EGBE versus direct BAL exposure can isolate metabolite-specific effects .
Q. How can researchers resolve contradictions in reported toxicity levels of this compound across different experimental models?
- Methodological Answer : Discrepancies may arise from variations in cell lines, exposure durations, or BAL stability. Standardize protocols using:
- Stabilization : Add antioxidants (e.g., ascorbic acid) to prevent BAL degradation.
- Model selection : Use metabolically competent cells (e.g., primary hepatocytes) to replicate in vivo conditions.
- Dose-response curves : Compare BAL’s EC50 values across studies to identify confounding factors .
Q. What synthetic routes are most effective for producing high-purity this compound, and how can its structural integrity be validated?
- Methodological Answer : BAL can be synthesized via oxidation of 2-butoxyethanol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane. Purification via fractional distillation under reduced pressure (40–50°C, 10 mmHg) is recommended. Validate purity using NMR (¹H and ¹³C for aldehyde proton at δ 9.5–10.0 ppm) and FT-IR (C=O stretch at ~1720 cm⁻¹) .
Q. What experimental designs mitigate challenges in studying this compound’s transient presence in metabolic studies?
- Methodological Answer : BAL’s instability requires real-time monitoring. Use:
- Trapping agents : Hydrazine derivatives to form stable hydrazones for LC-MS analysis.
- Continuous-flow systems : Microfluidic setups coupled with online mass spectrometry to capture rapid metabolite turnover .
Data Analysis and Validation
Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound to ensure robustness?
- Methodological Answer : Apply benchmark dose (BMD) modeling using software like BMDS (EPA) to estimate thresholds for adverse effects. Use Akaike information criterion (AIC) to select optimal models (e.g., log-logistic vs. multistage) and report 95% confidence intervals for BMDL values .
Q. What quality control measures are essential when replicating studies on this compound’s environmental persistence?
- Methodological Answer : Include:
- Negative controls : Matrices without BAL to rule out background interference.
- Spike-recovery tests : Assess extraction efficiency (target: 85–115%).
- Inter-laboratory validation : Share protocols with collaborators to confirm reproducibility .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines:
- Ventilation : Use fume hoods for synthesis and handling.
- PPE : Nitrile gloves, goggles, and lab coats.
- Spill management : Neutralize with sodium bisulfite and adsorb with inert material (e.g., vermiculite) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
